
2,7-Dimethyloctane-4,5-dione
Description
Significance as a Fundamental Dione Structure in Organic Chemistry
The presence of the 1,2-dione (or α-diketone) functionality in 2,7-dimethyloctane-4,5-dione is of significant interest in organic chemistry. This structural motif is known for its reactivity and serves as a key component in various chemical transformations. The two adjacent carbonyl groups influence each other electronically, leading to unique chemical properties and reactivity patterns compared to monoketones or diones where the carbonyl groups are more separated.
Research in organic chemistry often utilizes diones like this compound to explore fundamental reaction mechanisms. For instance, these compounds can undergo a variety of reactions such as condensations, cyclizations, and rearrangements, providing insights into the behavior of diketones under different reaction conditions. The branched nature of the alkyl chains in this compound can also influence the stereochemistry of its reactions, offering a platform for studying selectivity in organic synthesis.
Role as a Building Block in Complex Molecular Architectures and Chemical Biology
This compound serves as a valuable building block in the synthesis of more complex organic molecules. lookchem.com Its diketone functionality allows for the construction of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. For example, diones are precursors in the synthesis of quinoxalines, which are formed by the condensation reaction with 1,2-diamines.
In the field of chemical biology, derivatives of diones are investigated for their potential biological activities. While specific studies on the biological role of this compound are not extensively documented in the provided search results, related dione structures are known to interact with biological targets such as enzymes. The diketone moiety can participate in hydrogen bonding and other non-covalent interactions within the active sites of proteins. Furthermore, some diones have been explored for their potential antibacterial properties. rsc.org
Overview of Key Research Domains Pertaining to this compound
The primary research domains involving this compound include:
Chemical and Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈O₂ nih.gov |
Molecular Weight | 170.25 g/mol nih.gov |
CAS Number | 5633-85-2 nih.gov |
IUPAC Name | This compound nih.gov |
SMILES | CC(C)CC(=O)C(=O)CC(C)C nih.gov |
InChIKey | DTOOZOPIONHACR-UHFFFAOYSA-N nih.gov |
XLogP3 | 2.1 nih.gov |
Hydrogen Bond Donor Count | 0 lookchem.com |
Hydrogen Bond Acceptor Count | 2 lookchem.com |
Rotatable Bond Count | 5 lookchem.com |
Direct Synthesis Approaches
Direct methods for the synthesis of this compound and its analogues often involve the formation of the diketone backbone in a single key step. These approaches are valued for their potential efficiency and atom economy.
Base-catalyzed condensation reactions represent a classical and widely used method for the formation of β-diketones, which can be precursors to α-diketones. nih.govmagritek.com The Claisen condensation, for instance, involves the reaction between two ester molecules or an ester and a ketone in the presence of a strong base. nptel.ac.invanderbilt.edu
A specific example involves the synthesis of 2,7-dimethyloctane-3,5-dione, an analogue of the target compound, using potassium tert-butoxide (KOtBu) as the base. amazonaws.com In this procedure, ethyl isovalerate is added to a solution of KOtBu in dimethylformamide (DMF), followed by the addition of 2-methyl-3-butanone. amazonaws.com While a different base (K2CO3) has been used in other indole syntheses, the focus here is on the diketone synthesis itself. amazonaws.comacs.org A study reported the synthesis of this compound with a 16% isolated yield after purification. amazonaws.com
Table 1: Base-Catalyzed Synthesis of a 2,7-Dimethyloctane-dione Analogue amazonaws.com
Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
Ethyl isovalerate | 2-Methyl-3-butanone | KOtBu | DMF | 50 °C | 2,7-Dimethyloctane-3,5-dione |
Dimerization reactions provide another direct route to diketones. Oxidative coupling of ketone enolates is a powerful method for creating 1,4-diketones. researchgate.netacs.org This transformation can be achieved using various metal oxidants. nih.gov For example, the oxidative coupling of lithium enolates, prepared from a ketone and lithium diisopropylamide, can be performed with copper(II) chloride in a dimethylformamide (DMF) co-solvent. researchgate.net Another approach involves the dehydrodimerization of ketones like 3-pentanone using lead dioxide. researchgate.net While these methods yield 1,4-diketones, they are relevant as they produce diketone structures through dimerization. The synthesis of dimeric aryls and heteroaryls through dimerization is also a well-established field. chim.it
Indirect Synthetic Pathways via Precursors
Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into the desired α-diketone. These multi-step sequences can offer greater control over the final structure.
The oxidation of acyloins (α-hydroxy ketones) is a fundamental transformation that directly yields α-diketones. wikipedia.org Acyloins themselves can be synthesized through various methods, including the acyloin condensation of esters. wikipedia.org Once the acyloin is formed, it can be oxidized to the corresponding dione. wikipedia.orgacs.org Several reagents can be employed for this oxidation. While classic methods exist, newer, more selective reagents have been developed. For instance, α-diketones can be prepared from the corresponding silyl enol ethers by oxidation with reagents like mCPBA in the Rubottom oxidation. wikipedia.org
The acyloin condensation followed by oxidation is considered an excellent route for producing symmetrical diketones. rsc.org However, it is less suitable for unsymmetrical diketones. rsc.org
Alkanes and alkenes can serve as starting materials for the synthesis of diketones through various oxidative processes. The free-radical chlorination or bromination of alkanes can introduce a functional group that can be further manipulated. masterorganicchemistry.com For instance, free-radical bromination is highly selective and can install a bromine atom at a specific position, which can then be converted to other functional groups. masterorganicchemistry.com
The conversion of acetylene and isobutyl bromide to meso-2,7-dimethyloctane-4,5-diol has been described, which is a direct precursor to this compound via oxidation. vaia.com This process involves the syn-dihydroxylation of a cis-alkene, which is generated by the reduction of an alkyne with Lindlar's catalyst. vaia.com The diol can then be oxidized to the desired diketone.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic procedure. researchgate.netresearchgate.net Key parameters that are often varied include the choice of solvent, temperature, catalyst, and the stoichiometry of the reagents. researchgate.netuni-rostock.de
In the context of the base-catalyzed synthesis of diketones, a study on the synthesis of 2,5-dialkyl-4,6,7-tricyano-decorated indoles from 1,3-diketones and fumaronitrile highlights the importance of the base and solvent. acs.org In one instance, K2CO3 was found to be an effective base. amazonaws.com The reaction to produce this compound yielded a yellow oil with a 16% isolated yield after purification by silica gel column chromatography. amazonaws.com Improving this yield would likely involve a systematic investigation of reaction parameters. For example, in a different multi-component reaction, optimization revealed that using Pd(PPh3)4 as a catalyst, K2CO3 as the base, and DMF as the solvent at 120 °C was essential for achieving good yields. uni-rostock.de
Table 2: Reported Yield for a Synthesis of this compound amazonaws.com
Product | Purification Method | Isolated Yield |
This compound | Silica gel column chromatography | 16% |
Further research would be necessary to explore the optimization of this specific synthesis, potentially investigating different bases, solvents, temperatures, and reaction times to enhance the yield.
Synthetic Methodologies and Preparative Strategies for this compound and Analogues
Properties
CAS No. |
5633-85-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,7-dimethyloctane-4,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
DTOOZOPIONHACR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)C(=O)CC(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2,7-dimethyloctane-4,5-dione
Oxidative Processes
The oxidation of alkanes, particularly under conditions relevant to combustion and atmospheric chemistry, is a complex process involving a cascade of radical reactions. Studies using C10 alkanes like 2,7-dimethyloctane as surrogates for diesel fuel provide significant insight into the oxidative pathways that can lead to and involve diones.
The autoxidation of C10 alkanes, such as 2,7-dimethyloctane, has been investigated as a model for understanding diesel fuel combustion, particularly in the low-temperature or "cool flame" regime (500-630 K). researchgate.netkaust.edu.sakaust.edu.sa In these studies, 2,7-dimethyloctane is used as a surrogate to elucidate the formation of combustion intermediates. researchgate.netkaust.edu.sa The process is initiated by the abstraction of a hydrogen atom from the alkane, forming an alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).
During the autoxidation of alkanes like 2,7-dimethyloctane, a variety of highly reactive and complex intermediates are formed. Among the most crucial are keto-hydroperoxides (KHPs) and diketo-hydroperoxides. researchgate.netkaust.edu.sa These species are central to the chain-branching reactions that characterize low-temperature combustion. kaust.edu.saresearchgate.net
For 2,7-dimethyloctane, analogous highly oxygenated intermediates with formulas like C₁₀H₂₀O₃, C₁₀H₁₈O₄, and C₁₀H₂₀O₅ have been observed. pnas.orgresearchgate.netkaust.edu.sa The characterization of these intermediates confirms that the oxidation process involves multiple oxygen additions and leads to multifunctional molecules containing hydroperoxy (-OOH), carbonyl (C=O), and ether functional groups. pnas.orgkaust.edu.sa
Intermediate Type | General Formula | Significance |
---|---|---|
Alkene | C₁₀H₂₀ | Product of first O₂ addition pathway |
Cyclic Ether | C₁₀H₂₀O | Product of ROO• radical isomerization |
Dione | C₁₀H₁₈O₂ | Key intermediate in oxidation chain |
Keto-hydroperoxide (KHP) | C₁₀H₂₀O₃ | Central to low-temperature chain branching |
Diketo-hydroperoxide (DKHP) | C₁₀H₁₈O₄ | Product of second/third O₂ addition |
Keto-dihydroperoxide | C₁₀H₂₀O₅ | Highly oxygenated intermediate from multiple O₂ additions |
To understand and predict the complex chemistry of alkane oxidation, detailed chemical kinetic models are developed. cornell.eduuni-heidelberg.de These models consist of thousands of elementary reactions describing the formation and consumption of numerous species. researchgate.net For C10 alkanes like 2,7-dimethyloctane, kinetic models are used to simulate their behavior under combustion conditions and are validated against experimental data from jet-stirred reactors, shock tubes, and other apparatuses. researchgate.netkaust.edu.sa
However, studies have revealed that existing models often need refinement to accurately predict the full range of intermediates observed experimentally. researchgate.netkaust.edu.sa Comparisons between model predictions and experimental measurements of species like diones, keto-hydroperoxides, and diketo-hydroperoxides from 2,7-dimethyloctane oxidation have shown discrepancies. researchgate.netkaust.edu.sa These findings highlight the need to improve the reaction pathways and rate constants within the models, particularly for the complex, low-temperature oxidation chemistry of large, branched alkanes. cornell.eduresearchgate.netacs.org The development of more accurate kinetic models is crucial for designing advanced combustion engines with higher efficiency and lower emissions.
Reductive Transformations
The carbonyl groups of 2,7-dimethyloctane-4,5-dione are susceptible to reduction, leading primarily to the corresponding diols. The stereochemical outcome of this reduction can be controlled through the choice of reagents and catalysts, yielding specific stereoisomers of 2,7-dimethyloctane-4,5-diol.
The reduction of the prochiral this compound can produce two diastereomers: a meso compound and a racemic mixture of enantiomers (±). The synthesis of specific stereoisomers of the resulting 2,7-dimethyloctane-4,5-diol has been described. vaia.comchegg.com
To produce the meso-2,7-dimethyloctane-4,5-diol, a syn-addition of two hydroxyl groups to a cis-alkene precursor is required. vaia.comyoutube.com This can be achieved by first reducing the corresponding alkyne with a Lindlar's catalyst to form the cis-alkene, followed by syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold potassium permanganate (KMnO₄). vaia.comyoutube.com
Conversely, to obtain the racemic (±)-2,7-dimethyloctane-4,5-diol, a syn-addition to a trans-alkene is necessary. vaia.com The trans-alkene precursor is synthesized by reducing the alkyne using sodium metal in liquid ammonia. vaia.com Subsequent syn-dihydroxylation then yields the racemic diol. vaia.com Enzymatic methods have also proven effective for the stereoselective reduction of related diketones, offering high diastereo- and enantiomeric excess. mdpi.comgoogle.com
Target Diol | Alkene Intermediate | Key Reagents |
---|---|---|
meso-2,7-dimethyloctane-4,5-diol | cis-2,7-dimethyloct-4-ene | 1. H₂/Lindlar's catalyst 2. OsO₄ or cold KMnO₄ |
(±)-2,7-dimethyloctane-4,5-diol | trans-2,7-dimethyloct-4-ene | 1. Na/NH₃(l) 2. OsO₄ or cold KMnO₄ |
Catalytic hydrogenation is a widely used and efficient method for the reduction of diketones to diols. sioc-journal.cn This process involves reacting the diketone with hydrogen gas (H₂) in the presence of a metal catalyst. Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful technique for producing enantiomerically enriched diols. sioc-journal.cnnih.govnih.gov
Commonly used catalysts for the hydrogenation of diketones include palladium on carbon (Pd/C) and Raney Nickel. smolecule.com The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high conversion and selectivity. For example, using Pd/C, high conversion can be achieved at relatively mild conditions (e.g., 50°C and 5 bar H₂), while Raney Nickel often requires higher temperatures and pressures. smolecule.com The choice of catalyst and conditions can influence the stereoselectivity of the reduction, which is a critical aspect in the synthesis of chiral diols. sioc-journal.cn
Nucleophilic Addition and Condensation Reactions of this compound
The chemical behavior of this compound is largely dictated by the presence of its vicinal (α-) dicarbonyl functional group. The two adjacent carbonyl carbons are electrophilic centers, making them susceptible to attack by a variety of nucleophiles. These reactions typically begin with the nucleophilic addition to one or both carbonyl carbons, which can be followed by subsequent condensation (dehydration) reactions, often leading to the formation of complex cyclic structures. lookchem.com
Reactions with Amines and Other Nucleophiles (e.g., formation of heterocyclic compounds such as pteridines and indoles)
As a diketone, this compound is a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. lookchem.com Its reactions with nitrogen-based nucleophiles, such as amines, are of significant interest for creating molecules with potential biological activity.
Formation of Pteridines
A well-established reaction for α-dicarbonyl compounds is their condensation with 1,2-diamines to form various heterocycles. Specifically, the reaction of aliphatic α-diketones with 2,4,5,6-tetra-aminopyrimidine is a common and reliable method for synthesizing 2,4-diaminopteridines. rsc.org In this context, this compound can react with tetra-aminopyrimidine, typically in the presence of an acid catalyst, to yield the corresponding 6,7-disubstituted pteridine. The isobutyl groups at positions 2 and 7 of the diketone become substituents at the 6 and 7 positions of the newly formed pteridine ring. This reaction provides a direct route to 2,4-diamino-6,7-diisobutylpteridine. rsc.org Pteridines substituted with alkyl groups are often investigated for their potential antibacterial properties. rsc.org
Table 1: Synthesis of 2,4-Diamino-6,7-diisobutylpteridine
Reactant 1 | Reactant 2 | Product |
This compound | 2,4,5,6-Tetra-aminopyrimidine | 2,4-Diamino-6,7-diisobutylpteridine |
Formation of Indoles
The synthesis of indoles often involves the reaction of a ketone or aldehyde with an arylhydrazine under acidic conditions, a method known as the Fischer indole synthesis. wikipedia.orgtcichemicals.com This is the most widely used method for preparing substituted indoles. bhu.ac.in While this compound is a diketone, its direct application in a classical Fischer indole synthesis to form a simple indole is not widely documented in scientific literature. The reaction typically proceeds through the formation of a phenylhydrazone intermediate from a single carbonyl group, which then undergoes a significant rearrangement. wikipedia.orgmdpi.com The symmetrical nature and the presence of two carbonyl groups in this compound would complicate this standard pathway, potentially leading to mixtures of products or requiring non-standard conditions. Other classical indole syntheses, such as the Bischler-Napieralski reaction, are intramolecular cyclizations of β-arylethylamides and are not directly applicable to a starting material like this compound. nih.govwikipedia.org
Mechanistic Studies of Ring Closure and Rearrangement Reactions
The formation of heterocyclic compounds from this compound inherently involves mechanisms of ring closure and, in some cases, molecular rearrangements.
Mechanism of Pteridine Formation
The synthesis of a pteridine ring from this compound and 2,4,5,6-tetra-aminopyrimidine is a classic example of a condensation and cyclization reaction. The mechanism proceeds as follows:
Initial Nucleophilic Attack: One of the primary amino groups at position 5 or 6 of the tetra-aminopyrimidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate.
Formation of a Schiff Base (Imine): The tetrahedral intermediate dehydrates (loses a molecule of water) to form a Schiff base or imine linkage (C=N).
Intramolecular Cyclization: The second amino group on the pyrimidine ring (at the adjacent position) then attacks the remaining carbonyl carbon of the diketone in an intramolecular fashion. This second nucleophilic attack leads to the formation of a six-membered dihydropyrazine ring fused to the pyrimidine core.
Aromatization: The resulting bicyclic intermediate undergoes a final dehydration step, leading to the elimination of a second molecule of water and the formation of the stable, aromatic pteridine ring system. rsc.org
This sequence of reactions ensures the unambiguous positioning of the isobutyl side-chains at the 6 and 7 positions of the pteridine ring. rsc.org
Mechanistic Aspects of Potential Indole Synthesis
Although not a documented reaction for this compound, the mechanism of the Fischer indole synthesis provides insight into the types of rearrangements that ketone precursors undergo. The accepted mechanism involves several key steps: mdpi.com
Phenylhydrazone Formation: The ketone reacts with a phenylhydrazine to form a phenylhydrazone.
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: After protonation of the enamine, the crucial step is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (related to the Claisen rearrangement). This concerted, pericyclic reaction forms a new carbon-carbon bond and breaks a nitrogen-nitrogen bond, resulting in a di-imine intermediate. wikipedia.org
Cyclization and Aromatization: The di-imine intermediate then cyclizes and, after the elimination of an ammonia molecule and re-aromatization, yields the final indole product. wikipedia.orgmdpi.com
The successful application of this mechanism is highly dependent on the structure of the starting ketone.
Table of Mentioned Compounds
Compound Name |
---|
2,4-Diamino-6,7-diisobutylpteridine |
2,4-Pentanedione |
2,4,5,6-Tetra-aminopyrimidine |
This compound |
Applications in Advanced Organic Synthesis and Supramolecular Chemistry
Organic Synthesis Applications
The reactivity of the diketone functional group makes 2,7-dimethyloctane-4,5-dione a valuable intermediate in synthetic organic chemistry.
This compound serves as a fundamental building block for the synthesis of more complex organic molecules. lookchem.com This utility is particularly notable in the pharmaceutical and flavor industries. In pharmaceutical development, its structural backbone can be incorporated into larger, biologically active molecules. lookchem.comsmolecule.com
In the flavor and fragrance sector, it is a key ingredient for synthesizing various flavoring agents. lookchem.com The compound itself or its derivatives can enhance the aroma and taste profiles of food products, beverages, and perfumes. lookchem.com The related compound, 2,7-dimethyl-2,7-octanediol, is also employed as a fragrance component and as an intermediate in the production of esters used as flavorings. smolecule.com The transformation of the diketone, for instance, through reduction to the corresponding diol, provides a pathway to other classes of functionalized molecules. smolecule.com
Diketones are well-established precursors for a wide array of heterocyclic compounds due to their ability to react with binucleophilic reagents. While specific literature detailing the synthesis of indoles or pteridines directly from this compound is not prominent, the general reactivity of diketones provides a strong basis for such applications. For example, 1,3-diketones are known to react with hydrazines to yield functionalized pyrazoles. researchgate.net
The condensation of α-diketones like this compound with primary amines, ureas, or other suitable binucleophiles is a standard method for constructing various heterocyclic rings. The reaction of diketones with o-phenylenediamines, for example, is a classic route to quinoxalines. Similarly, reactions with other diamines can lead to the formation of diverse nitrogen-containing heterocyclic systems. researchgate.net Research on the synthesis of indoles has been reported using the related 2,7-dimethyloctane-3,5-dione, demonstrating the utility of this carbon skeleton in forming complex heterocyclic structures. amazonaws.com
Coordination Chemistry and Metal Complexation
The two adjacent oxygen atoms of the dione functionality provide an ideal binding site for metal ions, making this compound and its analogs effective chelating ligands.
The oxygen atoms of the carbonyl groups in this compound possess lone pairs of electrons that can coordinate to a metal center, forming a stable five-membered chelate ring. This chelating ability is a hallmark of β-diketones and their α-diketone counterparts. researchgate.net This property is exploited in analytical chemistry, where such compounds can be used as reagents for the detection and quantification of specific metal ions. lookchem.com
The chelating behavior is well-documented for structurally similar β-diketone ligands, such as 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dione (Hfod), which forms stable complexes with a variety of metal ions including calcium (Ca²⁺) and copper (Cu²⁺). d-nb.inforesearchgate.net These ligands are used to create volatile metal complexes for techniques like chemical vapor deposition. d-nb.info The ability of curcumin, which contains a β-diketone moiety, to chelate various metal ions further illustrates the broad utility of this functional group in coordination chemistry. researchgate.net
For instance, the synthesis and single-crystal X-ray diffraction analysis of [Ca(fod)₂(15-crown-5)] have been reported. researchgate.net In this monomolecular complex, the calcium ion is coordinated by the four oxygen atoms from two bidentate fod ligands and five oxygen atoms from the crown ether. researchgate.net Such structural analyses provide precise information about bond lengths, coordination geometry, and intermolecular interactions, which are crucial for understanding the properties and potential applications of these materials.
Table 2: Selected Structural Data for the Analogous [Ca(fod)₂(15-crown-5)] Complex
Parameter | Value | Description |
---|---|---|
Coordination Environment | Ca²⁺ coordinated by 4 O atoms (fod) and 5 O atoms (crown ether) | Illustrates the chelating nature of the diketonate ligand. researchgate.net |
Average Ca-O(fod) distance | 2.38(2) Å | Represents the bond length between the metal center and the diketonate oxygen atoms. researchgate.net |
Average Ca-O(crown) distance | 2.64(2) Å | Represents the bond length between the metal center and the crown ether oxygen atoms. researchgate.net |
| Ligand Position | β-diketonate and carboxylate ligands are in a cis-position relative to the 15-crown-5 plane in a related structure. | Describes the spatial arrangement of the ligands around the central metal ion. researchgate.net |
Supramolecular Assembly and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The principles of metal coordination involving diketonate ligands are directly applicable to the construction of complex supramolecular architectures.
The formation of metal-dione complexes as described in section 4.2 is a foundational step in one of the key strategies of supramolecular chemistry: metal-directed self-assembly. wikipedia.org By using ligands with specific geometries and metal ions with defined coordination preferences, chemists can design and construct large, intricate structures like helicates, cages, and mechanically-interlocked molecules. wikipedia.org The complexation of bipyridines or terpyridines with metal ions is a widely used method for building such architectures. wikipedia.org Similarly, the directional binding of this compound to metal centers can be used to guide the assembly of multiple components into a larger, ordered supramolecular entity.
Furthermore, derivatives of dimethyloctane have been utilized in the study of complex supramolecular systems. For example, the chiral solvent (R)-1-chloro-3,7-dimethyloctane has been used to induce and transfer asymmetry to supramolecular polymers, highlighting the role that even subtle molecular features can play in controlling the properties of large molecular assemblies. nih.gov
Investigation of Non-Covalent Interactions in Dione-Containing Systems
Non-covalent interactions are crucial in determining the solid-state packing and supramolecular construction of molecules. nih.gov In systems containing α-diones, interactions such as hydrogen bonds (e.g., C–H···O) play a definitive role in forming ordered molecular architectures. nih.govacs.org While van der Waals forces were once considered the only significant interactions in some α-diketones like benzil, recent studies have revealed a more complex interplay of directional non-covalent forces. nih.gov
Research on the α-diketone benzil, for instance, has shown that its molecular packing gives rise to a self-assembled two-dimensional network stabilized predominantly by C–H···O hydrogen bonds. nih.gov The analysis of these interactions using methods like Symmetry-Adapted Perturbation Theory (SAPT) allows for the quantification of their strength and nature. SAPT analysis breaks down the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. acs.orgresearchgate.net
For the C–H···O interactions found in an α-diketone crystal lattice, dispersion forces were found to be the most significant contributors, followed by electrostatic forces. acs.orgresearchgate.net This detailed understanding of non-covalent interactions is vital for crystal engineering and the rational design of materials with specific properties. nih.gov
Table 1: Energetics of Non-Covalent Interactions in a Model α-Diketone System
Supramolecular Synthon | Interaction Energy (kcal/mol) | Electrostatic Contribution (%) | Induction Contribution (%) | Dispersion Contribution (%) |
R₂²(12) | -9.93 | 32.8 | 8.7 | 58.5 |
R₂²(16) | -4.98 | 32.8 | 8.7 | 58.5 |
This table presents data from a SAPT analysis of intermolecular C–H···O interactions in a representative α-diketone (benzil), illustrating the stability and nature of these bonds. acs.orgresearchgate.net The R-squared notation describes the ring motif formed by the hydrogen bonds.
Design of Host-Guest Systems Involving Diones
The unique electronic and structural features of diones make them valuable components in the design of sophisticated host-guest systems. In these systems, a larger "host" molecule encapsulates a smaller "guest" molecule, leading to applications in molecular recognition, catalysis, and the development of molecular devices. rsc.orgub.edu
The design of these systems often relies on creating a host with a cavity that is sterically and electronically complementary to the guest. Dione moieties can be incorporated into larger macrocyclic or cage-like structures to act as binding sites or as functional components that influence the host's properties. For example, β-diketone compounds can exhibit keto-enol tautomerism, and the inclusion within a macrocyclic host like a cyclodextrin or cucurbituril can shift this equilibrium, thereby altering the guest's properties upon encapsulation. rsc.org
In one notable example, diketones were used as key building blocks for donor-acceptor nanohoops. These nanohoops were able to form host-guest complexes with fullerene (C₆₀), where the dominant interactions were identified as van der Waals forces. Such systems are potentially useful for electronic applications. The design flexibility allows for the synthesis of numerous derivatives by simply changing the diketone unit. chemrxiv.org Similarly, metallo-helicates containing Fe(II) have been designed with cavities capable of encapsulating anionic guests, with the nature of the guest influencing the properties of the entire assembly. ub.edu
Self-Assembly of Dione-Based Supramolecular Architectures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Diones, particularly α-diketones, are effective building blocks for creating diverse supramolecular architectures. nih.govtandfonline.com The process is governed by an intricate balance of forces, including hydrogen bonding, π–π stacking, and van der Waals interactions, which dictate the final molecular packing. nih.goviucr.org
The structural parameters obtained from X-ray crystallography provide precise data on how these molecules arrange themselves in the solid state.
Table 2: Selected Crystallographic Data for a Representative Self-Assembled α-Diketone
Parameter | Value |
Compound | 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione |
Molecular Formula | C₁₄H₆F₄O₂ |
Crystal System | Orthorhombic |
Space Group | Pbcn |
Dihedral Angle Between Rings (°) | 49.50 (6) |
C6—C7—C7′—C6′ Torsion Angle (°) | 125.92 (5) |
Key Supramolecular Interactions | C—H···O, C—H···F, π–π stacking |
This table summarizes key structural features of a self-assembled aryl α-diketone, highlighting the geometric parameters that define its three-dimensional architecture. iucr.org
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,7-dimethyloctane-4,5-dione. These methods are used to determine its electronic structure, preferred three-dimensional shape, and to predict spectroscopic data.
Electronic Structure and Molecular Conformation Analysis
Computational studies, often employing Density Functional Theory (DFT), can elucidate the preferred spatial arrangement of the atoms (conformation). For a flexible molecule like this compound, multiple low-energy conformations may exist due to the rotation around its single bonds. Identifying the most stable conformers is essential as they are the most likely to be present and participate in chemical reactions. The interplay between the steric hindrance of the bulky isobutyl groups and the electronic interactions of the dione moiety dictates the conformational landscape.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental NMR data for this compound is available, theoretical predictions can aid in the assignment of signals and provide a deeper understanding of the relationship between structure and spectral properties.
The prediction of NMR chemical shifts typically involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are highly sensitive to the molecular geometry, meaning that accurate conformational analysis is a prerequisite. By averaging the calculated shifts over a Boltzmann-weighted ensemble of low-energy conformers, a more accurate prediction that accounts for molecular flexibility can be achieved. Discrepancies between predicted and experimental shifts can point to the influence of solvent effects or dynamic processes not fully captured by the computational model.
Table 1: Experimental ¹H NMR Chemical Shifts for this compound This table is interactive. Users can sort and filter the data.
Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
1 | 15.61 | s | 1H | Enol proton |
2 | 5.47 | s | 1H | Vinylic proton |
3 | 2.44 | m | 1H | CH |
4 | 2.12 | m | 3H | CH₂ and CH |
5 | 1.13 | d, J = 6.0 Hz | 6H | CH₃ |
6 | 0.94 | d, J = 6.0 Hz | 6H | CH₃ |
Data sourced from a study on the synthesis of indole derivatives.
Reaction Mechanism Modeling
Computational modeling is instrumental in mapping out the complex reaction pathways that molecules like this compound can undergo, especially under conditions relevant to combustion or atmospheric chemistry.
Computational Studies of Reaction Pathways and Transition States
The oxidation of alkanes, including branched structures like the parent hydrocarbon of this compound, involves a complex network of reactions. Computational studies can map out the potential energy surface for these reactions, identifying the most likely pathways. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products.
For instance, in the context of autooxidation, a key process in combustion, researchers have computationally investigated the intramolecular hydrogen abstraction reactions of peroxy radicals derived from 2,7-dimethyloctane. These calculations help to understand how the molecular structure influences the activation energy of these H-shift reactions, which are critical steps in the formation of highly oxygenated molecules.
Kinetic Modeling and Rate Constant Prediction
Beyond just identifying reaction pathways, computational chemistry can be used to predict the rates at which these reactions occur. By calculating the Gibbs free energy of the reactants and the transition state, it is possible to estimate the rate constant of an elementary reaction using Transition State Theory (TST).
These predicted rate constants are crucial inputs for detailed chemical kinetic models, which simulate the evolution of chemical species over time in a reacting system. For the autooxidation of 2,7-dimethyloctane, theoretical calculations of rate constants for sequential O₂ addition and intramolecular H-atom abstraction reactions have been performed to elucidate the underlying kinetics of these processes. This allows for a more quantitative understanding of how the fuel structure affects its reactivity and the formation of pollutants.
Theoretical Prediction of Intermediate Species in Complex Chemical Systems (e.g., combustion)
During the combustion of hydrocarbon fuels, a vast number of transient and often highly reactive intermediate species are formed. Identifying these intermediates experimentally can be challenging. Theoretical methods provide a powerful means to predict the formation and structure of these species.
In the study of the autooxidation of 2,7-dimethyloctane, computational methods have been used to predict the structures of highly oxygenated intermediates. These studies have unveiled a generalized reaction mechanism involving multiple sequential O₂ additions, leading to the formation of species with molecular formulas such as C₁₀H₂₀O₃, C₁₀H₁₈O₄, and C₁₀H₂₀O₅. The theoretical prediction of these intermediates is essential for interpreting experimental mass spectrometry data and for developing comprehensive kinetic models that accurately describe the complex chemistry of combustion.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prevalent in publicly accessible literature, this computational technique is a powerful tool for understanding its behavior at a molecular level. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions that govern the macroscopic properties of a substance. nih.govnih.gov
A molecular dynamics simulation of this compound could be designed to explore several key aspects of its behavior. Such a study would typically involve the following steps:
System Setup: A simulation box would be created containing multiple molecules of this compound, either in a pure state or mixed with a solvent (e.g., water, an organic solvent) to study its behavior in different environments.
Force Field Application: A suitable force field (e.g., CHARMM, AMBER) would be chosen to define the potential energy of the system. nih.gov The force field consists of mathematical functions and parameter sets that describe the intra- and intermolecular forces, including bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces).
Simulation Run: The simulation would solve Newton's equations of motion for the system, allowing the positions and velocities of all atoms to be tracked over a set period, typically from nanoseconds to microseconds. nih.gov
Detailed Research Findings from a Hypothetical MD Simulation:
Were such a simulation to be performed, the primary research goal would be to characterize the intermolecular interactions dominated by the two ketone functionalities. The key findings one could expect are detailed below.
Dimerization and Aggregation: The simulations would reveal the propensity of this compound molecules to interact with each other. Due to the polar nature of the carbonyl groups, dipole-dipole interactions would be a significant factor. The analysis could quantify the preferred orientation of molecules in dimers or larger aggregates, such as antiparallel arrangements of the diketone core to maximize favorable electrostatic interactions.
Conformational Analysis: The molecule has five rotatable bonds, allowing for significant conformational flexibility. researchgate.net MD simulations would map the conformational landscape, identifying the most stable conformers and the energy barriers between them. This is crucial as the molecular shape directly influences how it interacts with neighboring molecules.
Solvation Effects: By simulating the compound in different solvents, one could understand its solubility and the structure of the solvation shell. For instance, in an aqueous solution, the simulation would show how water molecules arrange themselves around the polar ketone groups and the nonpolar alkyl chains, providing insights into its hydrophilic and hydrophobic interactions.
Transport Properties: Trajectory data from the simulation could be used to calculate transport properties like the diffusion coefficient and viscosity. These properties are directly linked to the strength and nature of the intermolecular forces within the liquid.
While direct studies on this specific molecule are lacking, MD simulations are routinely applied to other dione-containing compounds to explore their interactions, such as the binding of 1H-purine-2,6-dione derivatives to proteins or the behavior of thiazolidine-2,4-diones in biological systems. nih.govnih.gov This underscores the utility and potential of applying the same methods to elucidate the molecular-level behavior of this compound.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectra provide the foundational data for assigning the specific atoms within the 2,7-dimethyloctane-4,5-dione molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. Although a complete, publicly available, and fully assigned spectrum specifically for this compound is not readily found in the provided search results, a related compound, 2,7-dimethyloctane-3,5-dione, shows characteristic signals that can be used for analogy. For instance, a multiplet for the methine proton and doublets for the methyl groups of the isopropyl moiety are expected. amazonaws.com A document mentions a ¹H NMR spectrum for a product identified as this compound with the following chemical shifts (δ) in CDCl₃: 15.61 (s, 1H), 5.47 (s, 1H), 2.44 (m, 1H), 2.12 (m, 3H), 1.13 (d, J = 6.0 Hz, 6H), and 0.94 (d, J = 6.0 Hz, 6H). amazonaws.com However, the signals at 15.61 and 5.47 ppm suggest the presence of an enol form in equilibrium with the diketone.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For a similar diketone, 2,2,6,6-tetramethyl-3,5-heptanedione, characteristic shifts are observed for the carbonyl carbons and the various alkyl carbons. researchgate.net For this compound, distinct signals would be expected for the two carbonyl carbons, the two methine carbons, the two methylene carbons, and the four methyl carbons (which may or may not be equivalent). One source provides a partial ¹³C NMR data set for a related compound, listing shifts at 21.5, 22.2, 22.3, 22.5, 31.5, 34.4, 37.8, and 42.5 ppm, among others, though this is for a different, more complex molecule. amazonaws.com
Table 1: Expected ¹H and ¹³C NMR Data for this compound
Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
---|---|---|
C1, C8 (CH₃) | ~0.9 (d) | ~22 |
C2, C7 (CH) | ~2.1 (m) | ~25 |
C3, C6 (CH₂) | ~2.5 (t) | ~45 |
C4, C5 (C=O) | - | >200 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, this would show correlations between the methyl protons (C1/C8) and the methine proton (C2/C7), and between the methine proton (C2/C7) and the methylene protons (C3/C6). libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. wikipedia.org It would definitively link each proton signal to its corresponding carbon signal, for example, the methyl protons at ~0.9 ppm to the methyl carbons at ~22 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining through-space proximity of atoms, NOESY can also help in confirming stereochemical details if applicable. wikipedia.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₈O₂), the expected exact mass is 170.1307. lookchem.comnih.gov HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. amazonaws.comrsc.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₈O₂ |
Nominal Mass | 170 |
Exact Mass | 170.1307 |
Ionization Mode | ESI, APPI |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Detection
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bee.or.kr This makes it ideal for analyzing complex mixtures and detecting trace amounts of compounds. In the context of this compound, GC-MS can be used to:
Identify the compound in a mixture: For example, in the analysis of essential oils or reaction products. ksu.edu.sa
Quantify the compound: By using an appropriate internal or external standard.
Obtain fragmentation patterns: The mass spectrometer fragments the molecule in a reproducible way, creating a mass spectrum that serves as a "fingerprint" for the compound. For this compound, characteristic fragments would likely arise from cleavage alpha to the carbonyl groups.
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) for Combustion Intermediate Identification
Synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) is a sophisticated technique used to identify and quantify intermediates in complex chemical processes like combustion. researchgate.netresearchgate.net This method utilizes high-intensity, tunable VUV light from a synchrotron to ionize molecules, which offers advantages in isomer differentiation and the analysis of reactive species. nih.govnih.govosti.gov While direct studies on this compound using this technique were not found in the provided search results, its parent alkane, 2,7-dimethyloctane, has been studied as a diesel surrogate in cool flame chemistry, where diones are identified as important intermediates. researchgate.net SVUV-PIMS would be a powerful tool to study the formation and reaction pathways of this compound in such high-temperature environments.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy:
The IR spectrum of an aliphatic α-diketone like this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration. For simple, non-conjugated α-diketones, this band typically appears in the region of 1715-1735 cm⁻¹. The presence of two adjacent carbonyl groups can sometimes lead to a splitting of this band into symmetric and asymmetric stretching modes, although often only a single, intense peak is observed. The isobutyl groups at either end of the diketone will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.
A representative, though not identical, example is 2,3-butanedione (diacetyl), the simplest α-diketone. Its IR spectrum shows a strong carbonyl stretch around 1718 cm⁻¹. researchgate.net For this compound, the larger alkyl groups are expected to have a minimal effect on the C=O stretching frequency but will contribute to the complexity of the C-H stretching and bending regions of the spectrum.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch in α-diketones is also Raman active. A key difference is that the symmetric vibration of the two carbonyl groups, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. This is due to the change in polarizability during the vibration. Therefore, analyzing both IR and Raman spectra can provide a more complete picture of the vibrational modes of the diketone functionality.
In the Raman spectrum of the model compound 2,3-butanedione, a distinct band corresponding to the C=O stretch is observed. researchgate.net Additionally, the C-C stretching and bending vibrations of the alkyl backbone and the isobutyl groups will be visible in the fingerprint region of the Raman spectrum, providing further structural confirmation.
Expected Vibrational Data for this compound:
Based on data from analogous aliphatic α-diketones, the following table summarizes the expected key vibrational bands for this compound.
Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
C=O (Diketone) | Stretching | ~1715 - 1735 | ~1715 - 1735 | Strong |
C-H (Alkyl) | Stretching | ~2870 - 2960 | ~2870 - 2960 | Strong |
C-H (Alkyl) | Bending | ~1365 - 1470 | ~1365 - 1470 | Medium-Weak |
C-C | Stretching | Fingerprint Region | Fingerprint Region | Medium-Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
For an acyclic α-diketone such as this compound, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. The compound is reported to be a yellow oil at room temperature, which means that crystallization would require low-temperature techniques. The conformational flexibility of the octane backbone and the isobutyl groups can also hinder the formation of a well-ordered crystal lattice.
Expected Solid-State Conformation:
In the absence of experimental crystallographic data for this compound, predictions about its solid-state structure can be made based on studies of other acyclic diketones. Typically, to minimize steric hindrance and dipole-dipole repulsion between the adjacent carbonyl groups, acyclic α-diketones adopt a trans or anti-periplanar conformation around the C(O)-C(O) bond in the solid state. This places the two carbonyl oxygen atoms pointing in opposite directions.
Challenges and Potential Findings:
Should a single crystal of this compound be obtained and analyzed, the crystallographic data would provide:
Precise Bond Lengths and Angles: Confirmation of the sp² character of the carbonyl carbons and the sp³ character of the adjacent methylene and methine carbons. The C=O and C-C bond lengths within the diketone functionality would be of particular interest.
Torsional Angles: The exact dihedral angle of the O=C-C=O moiety would definitively establish the cis or trans conformation in the solid state.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal the nature and extent of any weak intermolecular forces, such as van der Waals interactions, which govern the solid-state properties of the compound.
Studies on the crystal structures of other diketones have shown that the molecular conformation in the solid state can significantly influence the material's physical properties and reactivity. acs.org
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic and Stereoselective Synthetic Methodologies
The synthesis of α-diketones, including 2,7-dimethyloctane-4,5-dione, has traditionally relied on classical methods. One documented route involves the reaction of isovaleryl magnesium bromide with isovaleryl bromide. lookchem.com Another established method is the condensation of ethyl isovalerate with 2-methyl-3-butanone. chemsrc.com While effective, these methods may lack the efficiency and stereocontrol demanded by modern chemical applications.
The future of this compound synthesis lies in the development of novel catalytic and stereoselective methodologies. Research into the asymmetric synthesis of other α-diketones and their derivatives provides a roadmap for future endeavors. For instance, the use of chiral transition metal complexes as catalysts has shown great promise in achieving high enantioselectivity in the synthesis of related compounds. The development of chiral annulated cyclopentadienyl ligands, for example, has led to the creation of titanocene complexes that can act as effective catalysts in asymmetric synthesis.
Furthermore, enzymatic reductions of keto compounds using engineered oxidoreductases are emerging as powerful tools for creating chiral hydroxy compounds from their corresponding ketones. google.com Applying such enzymatic or chemoenzymatic strategies to this compound could provide access to specific stereoisomers, which may possess unique biological activities or serve as chiral building blocks for complex molecule synthesis. The stereoselective synthesis of axially chiral biaryl diketones through ring-opening reactions also highlights the potential for creating structurally unique molecules from diketone precursors.
Advanced Understanding of Reaction Dynamics in Complex Chemical Environments
A deeper comprehension of the reaction dynamics of this compound in intricate chemical environments is crucial for optimizing its use and discovering new applications. The photochemistry of α-diketones, for example, is a rich field of study. These compounds can undergo various photochemical reactions, including cycloadditions and rearrangements, when exposed to light. Understanding these pathways for this compound could lead to novel synthetic applications, such as the light-induced formation of complex molecular architectures.
Recent research has begun to unravel the complex autooxidation mechanisms of hydrocarbons like 2,7-dimethyloctane. researchgate.net Studies on the cool flame chemistry of diesel surrogate compounds, including 2,7-dimethyloctane, have identified various oxygenated intermediates, including diones. researchgate.net This research is critical for understanding combustion processes and the formation of atmospheric aerosols. Further investigation into the reaction kinetics and intermediate products of this compound under various conditions will provide valuable data for atmospheric and combustion models.
The table below summarizes key physicochemical properties of this compound, which are fundamental for understanding its behavior in different chemical environments.
Property | Value |
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
CAS Number | 5633-85-2 |
IUPAC Name | This compound |
LogP | 2.21680 |
PSA | 34.14000 |
This data is compiled from various chemical databases. lookchem.comnih.gov
Exploration of Bio-Inspired Chemistry and Natural Product Synthesis (e.g., from naturally occurring diketone analogues)
Nature often provides inspiration for the development of novel chemical transformations and the synthesis of complex molecules. While the direct natural occurrence of this compound is not extensively documented, its structural motif, the α-diketone, is found in various natural products and is associated with distinct flavors and biological activities. For instance, diacetyl (2,3-butanedione) is a well-known natural flavoring component in many fermented foods and beverages. researchgate.net The pleasant, buttery aroma of many products is attributed to this simple α-diketone.
The exploration of bio-inspired synthetic strategies offers a promising frontier for the utilization of this compound. The total synthesis of complex natural products often involves intermediates with diketone functionalities. For example, the bio-inspired total synthesis of daphnepapytone A, a guaiane-derived sesquiterpene, proceeds through a triketone intermediate that undergoes a highly selective reduction. rsc.org This highlights how diketone handles can be strategically employed in the construction of intricate molecular architectures.
Future research could focus on identifying natural products that are structural analogues of this compound or that could be synthesized from it. This could involve enzymatic transformations or biomimetic catalytic systems to mimic nature's synthetic pathways. The application of Meldrum's acid and its derivatives in the synthesis of natural products and their analogs further underscores the versatility of diketone-like structures in bio-inspired chemistry.
Integration of Artificial Intelligence and Machine Learning in Dione Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to the design of novel molecules. For a compound like this compound, these computational tools offer exciting prospects for accelerating discovery and understanding.
Machine learning models are increasingly being used to predict the outcomes of chemical reactions with high accuracy. ambujtewari.com By training on large datasets of known reactions, these models can predict the products, yields, and even stereoselectivity of new transformations. For this compound, ML could be employed to:
Predict optimal conditions for its synthesis: AI algorithms could analyze a vast parameter space (catalysts, solvents, temperatures) to identify the most efficient synthetic routes.
Discover novel reactions: ML models can identify non-obvious reaction pathways, leading to the synthesis of new derivatives of this compound with desired properties.
Elucidate reaction mechanisms: By analyzing computational and experimental data, AI can help to unravel complex reaction mechanisms, such as those involved in its oxidation or photochemical transformations. cmu.edursc.org
Furthermore, AI and ML are becoming indispensable in the field of retrosynthesis, where the goal is to identify the best synthetic routes to a target molecule. researchgate.net For complex molecules that could be synthesized from this compound, these tools can propose multiple synthetic pathways, allowing chemists to choose the most efficient and cost-effective option. The development of more sophisticated algorithms that can handle the nuances of aliphatic diketone reactivity will be a key area of future research.
Q & A
Q. What are the optimal synthetic routes for 2,7-dimethyloctane-4,5-dione, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of diketones like this compound typically involves oxidation of diols or ketone coupling. For example, analogous compounds (e.g., diketopiperazines) are synthesized via cyclization of amino acid derivatives under acidic or basic conditions . For alkyl-substituted diketones, controlled oxidation of vicinal diols using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) may be effective. Yield optimization requires monitoring reaction temperature (e.g., 0–25°C) and stoichiometry of oxidizing agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The diketone group (C=O) appears as a deshielded signal (δ ~200–220 ppm in ¹³C NMR). Methyl groups at C2 and C7 will show distinct splitting patterns due to coupling with adjacent protons.
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the presence of carbonyl groups.
- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CO groups) should align with the molecular formula (C₁₀H₁₆O₂). Reference data from structurally similar compounds, such as piperazine-2,5-diones, can validate assignments .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should involve accelerated degradation tests:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours and analyze via HPLC or GC-MS for decomposition products (e.g., decarboxylation or retro-aldol reactions).
- pH Stability : Incubate in buffers (pH 1–12) and monitor carbonyl integrity using UV-Vis (λ ~270–300 nm for diketones). Acidic conditions may promote hydrolysis, while basic conditions could lead to enolate formation.
Advanced Research Questions
Q. How can stereochemical analysis resolve contradictions in reported data on the diastereomeric forms of this compound?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Confirm configurations via CD exciton chirality or Mosher’s method , as applied to diketopiperazine derivatives . For diastereomers, NOESY/ROESY NMR can identify spatial proximities of methyl groups relative to the diketone plane.
Q. What computational methods (DFT, MD simulations) predict the reactivity and intermolecular interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbons).
- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (hexane) solvents to model aggregation behavior. Compare with experimental data from X-ray crystallography of analogous diones (e.g., hydrogen-bonding patterns in 1H-pyrrole-2,5-diones) .
Q. How can bioactivity assays be designed to evaluate the antiviral or antimicrobial potential of this compound?
- Methodological Answer :
- Antiviral Assays : Use plaque reduction assays (e.g., H1N1 influenza virus) with Vero cells. Measure IC₅₀ values via MTT cytotoxicity assays, following protocols for diketopiperazines like albonoursin (IC₅₀ = 6.8 μM) .
- Antimicrobial Tests : Perform broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.